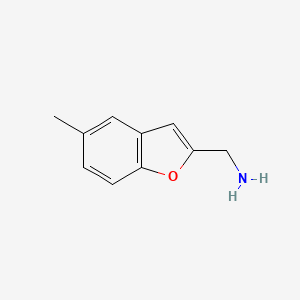

(5-Methyl-1-benzofuran-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

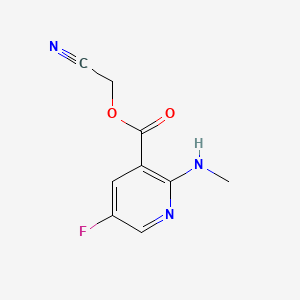

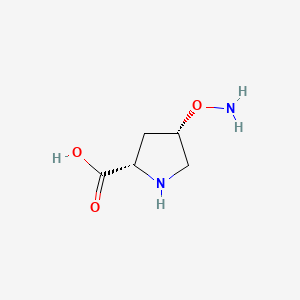

“(5-Methyl-1-benzofuran-2-yl)methanamine” is a chemical compound with the CAS Number: 165737-47-3 . It has a molecular weight of 161.2 and its IUPAC name is this compound .

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6,11H2,1H3 .

Physical and Chemical Properties Analysis

Scientific Research Applications

Novel Synthesis Approaches

A study reported a novel synthesis method for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, starting from phenylacetic acids. This method produced key intermediates and proved effective with electron-donating substituents, highlighting a new approach to synthesize various substituted benzofuran-2-yl-methanamine compounds (Schlosser et al., 2015).

Pharmacological Applications

A study designed novel benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" for serotonin 5-HT1A receptors. These compounds showed high affinity, selectivity, and antidepressant-like activity, highlighting their potential as novel antidepressants (Sniecikowska et al., 2019).

Antimicrobial Activity

A study on novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine found that these compounds exhibited potent antibacterial and antifungal activities. This indicates their potential use in developing new antimicrobial agents (Shankar et al., 2016).

Photophysical and Solvent Effect Studies

Research on a novel benzofuran derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, explored its photophysical properties, solvent effects, and potential as a luminescence material. The study suggested its application in designing fluorescent probes and non-linear optical materials (Maridevarmath et al., 2019).

Synthesis of Novel Oxadiazole Derivatives

A study on the synthesis of novel oxadiazole derivatives from benzimidazole, involving benzofuran-2-yl)methanamine, added to the pool of knowledge in organic chemistry and potential pharmaceutical applications (Vishwanathan & Gurupadayya, 2014).

Anti-TMV Activity

Benzofuran-based compounds were synthesized and found to have moderate to good anti-Tobacco Mosaic Virus (TMV) activity, suggesting their potential as antiviral agents (Xiao et al., 2013).

Cytotoxic Agents

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and tested for their anti-tumor potential, revealing some compounds with significant cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).

Safety and Hazards

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Mechanism of Action

Target of Action

Benzofuran and its derivatives, which include (5-methyl-1-benzofuran-2-yl)methanamine, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or pharmacological application.

Biochemical Pathways

Benzofuran derivatives have been reported to interact with various clinically approved targets . The downstream effects of these interactions would depend on the specific biological or pharmacological application.

Pharmacokinetics

Improved bioavailability has been one of the targets achieved with most of the more recent compounds .

Result of Action

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Properties

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHJWZLDJYOZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165737-47-3 |

Source

|

| Record name | (5-methyl-1-benzofuran-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B573227.png)

![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)

![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)

![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)